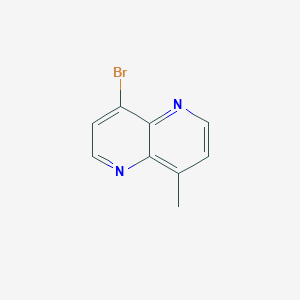

4-Bromo-8-methyl-1,5-naphthyridine

Übersicht

Beschreibung

Synthesis Analysis

Several synthetic strategies have been explored for the preparation of 1,5-naphthyridines. One major approach involves the replacement (SNAr) of the halogen atom at position 4 of the benzo[b][1,5]naphthyridine ring. For instance, coupling 4-bromo-1,5-naphthyridine with appropriate nucleophiles can yield 4-substituted derivatives .

3.

Molecular Structure Analysis

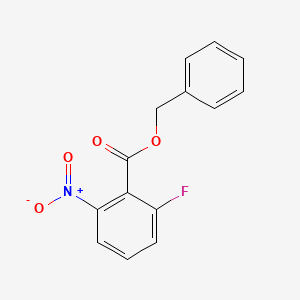

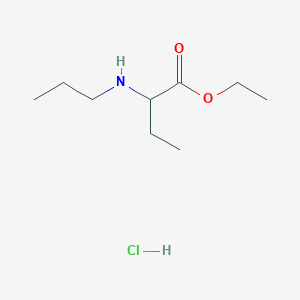

The molecular structure of 4-Bromo-8-methyl-1,5-naphthyridine consists of a bicyclic system with a pyridine ring fused to a naphthalene moiety. The bromine atom is positioned at the 4th carbon, and the methyl group is attached to the 8th carbon. The arrangement of nitrogen atoms in the fused ring system contributes to its unique properties .

4.

Chemical Reactions Analysis

This compound exhibits reactivity with electrophilic and nucleophilic reagents. It can participate in oxidations, reductions, cross-coupling reactions, and modification of side chains. Additionally, the formation of metal complexes is possible .

6.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

4-Bromo-8-methyl-1,5-naphthyridine derivatives have been studied for their potential in treating malaria. Research by Barlin and Tan (1985) on a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, closely related compounds, demonstrated significant antimalarial activity in test chemicals injected intra-peritoneally in mice infected with Plasmodium vinckei vinckei (Barlin & Tan, 1985).

Synthesis and Chemical Properties

Czuba (2010) explored the syntheses of isomeric bromo-1,5-naphthyridines, including methods for preparing 2- and 3-amino-1,5-naphthyridine and establishing their physical and chemical properties (Czuba, 2010). This research contributes to understanding the fundamental chemistry of compounds like this compound.

Gastric H+,K+-ATPase Inhibition

Björk et al. (1996) studied 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines, structurally related to this compound, for their effects on H+,K+-ATPase activity and acid formation in gastric glands. Although these compounds showed some inhibitory potency, they were not pharmacologically significant (Björk et al., 1996).

Pharmaceutical Synthesis and Organic Semiconductor Materials

Wang et al. (2012) reported the successful synthesis of a series of 4,8-substituted 1,5-naphthyridines, including compounds structurally akin to this compound. These compounds showed potential as blue-emitting materials, electron-transport materials, and hole-injecting/hole-transport materials for high-efficiency OLEDs, highlighting their role in advanced material science (Wang et al., 2012).

Bridging Ligands in Chemistry

Singh and Thummel (2009) developed new ligands using 1,5-naphthyridine, related to this compound, for constructing bridging ligands in Ru(II) complexes. This research provides insights into the use of naphthyridine derivatives in complex inorganic chemistry (Singh & Thummel, 2009).

Wirkmechanismus

Target of Action

1,5-Naphthyridines are a class of compounds that have shown a wide variety of biological activities

Mode of Action

1,5-naphthyridines in general have been shown to interact with various biological targets through electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Biochemical Pathways

1,5-naphthyridines have been shown to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

1,5-naphthyridines have been shown to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

4-Bromo-8-methyl-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to bind with certain kinases, thereby modulating their phosphorylation activity. Additionally, this compound can interact with DNA topoisomerases, enzymes crucial for DNA replication and transcription, potentially inhibiting their function and leading to altered cellular processes .

Cellular Effects

The impact of this compound on cellular functions is profound. In various cell types, this compound has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. For example, it can activate or inhibit pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, by binding to the ATP-binding site of kinases, it can prevent ATP from accessing the site, thereby inhibiting kinase activity. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions often lead to downstream effects such as altered gene expression and metabolic changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and the levels of key metabolites. Additionally, this compound can affect the activity of enzymes involved in nucleotide synthesis and degradation, thereby impacting cellular energy balance and DNA synthesis .

Eigenschaften

IUPAC Name |

4-bromo-8-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-4-12-9-7(10)3-5-11-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWVZPCMTYJNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)

![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)

![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)

![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1382997.png)